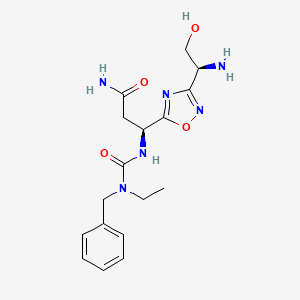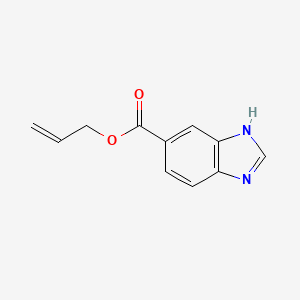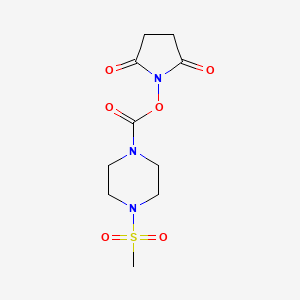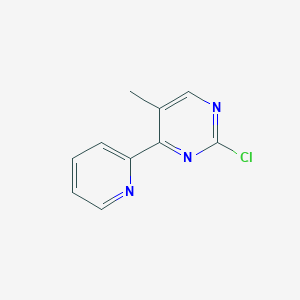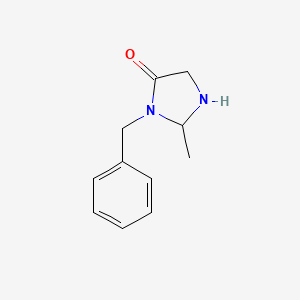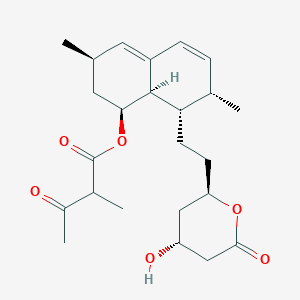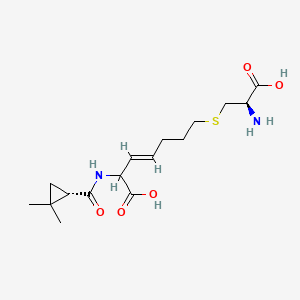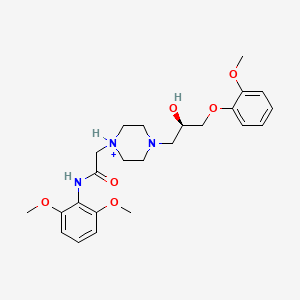![molecular formula C7H14ClNO B13861550 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and sterically constrained environment, which can enhance the selectivity and efficacy of the compound in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride typically involves multiple steps. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, followed by the removal of the tosyl group through sonication with magnesium turnings in methanol . The final product is often isolated as a stable and soluble sulfonic acid salt .
Industrial Production Methods: the scalability of the synthetic route mentioned above can be challenging due to the removal of magnesium salts and the need for complex equipment for sonication .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its rigid spirocyclic structure.
Biology: Investigated for its potential as a ligand in the design of peptidomimetic drugs.
Medicine: Explored for its biological activity and potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows for selective binding to biological targets, potentially enhancing its efficacy and selectivity. The exact molecular targets and pathways are still under investigation, but the compound’s sterically constrained framework is believed to play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Oxa-6-azaspiro[3.3]heptane: Shares a similar spirocyclic structure but differs in the functional groups attached.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of natural amino acids like ornithine and gamma-aminobutyric acid.
6-Amino-2-thiaspiro[3.3]heptane Hydrochloride: Another spirocyclic compound with significant biological activity.
Uniqueness: 6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride is unique due to its specific functional groups and the presence of a methylamino moiety, which can influence its reactivity and biological activity. The combination of the spirocyclic framework and the methylamino group provides distinct properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
N-methyl-2-oxaspiro[3.3]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-2-7(3-6)4-9-5-7;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
BHWMNKZVUNISNB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC2(C1)COC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



